2,5-Bis(chloromethyl)pyrazine 2,5-Bis(chloromethyl)pyrazine
Brand Name: Vulcanchem
CAS No.: 58549-95-4
VCID: VC8380561
InChI: InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2
SMILES: C1=C(N=CC(=N1)CCl)CCl
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03 g/mol

2,5-Bis(chloromethyl)pyrazine

CAS No.: 58549-95-4

Cat. No.: VC8380561

Molecular Formula: C6H6Cl2N2

Molecular Weight: 177.03 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis(chloromethyl)pyrazine - 58549-95-4

Specification

CAS No. 58549-95-4
Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
IUPAC Name 2,5-bis(chloromethyl)pyrazine
Standard InChI InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2
Standard InChI Key OUIUTOQNQNHRKC-UHFFFAOYSA-N
SMILES C1=C(N=CC(=N1)CCl)CCl
Canonical SMILES C1=C(N=CC(=N1)CCl)CCl

Introduction

Chemical Identity and Structural Characteristics

2,5-Bis(chloromethyl)pyrazine belongs to the pyrazine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at opposing positions. The compound’s IUPAC name is 2,5-bis(chloromethyl)pyrazine, reflecting the substitution pattern of chloromethyl (-CH2_2Cl) groups on the pyrazine ring. Key structural and molecular parameters are summarized below:

PropertyValue
Molecular FormulaC6H6Cl2N2\text{C}_6\text{H}_6\text{Cl}_2\text{N}_2
Molecular Weight177.03 g/mol
Exact Mass175.99100 g/mol
Topological Polar Surface Area25.78 Ų
LogP (Octanol-Water)1.95
CAS Registry Number58549-95-4

The compound’s symmetry and bifunctional reactivity make it an ideal candidate for cross-coupling reactions and polymer synthesis. The chloromethyl groups act as electrophilic sites, enabling nucleophilic substitutions or metal-catalyzed cross-couplings .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,5-bis(chloromethyl)pyrazine typically involves the chlorination of a pyrazine precursor. A representative method, adapted from protocols for analogous chloromethylpyrazines, involves the reaction of 2,5-dimethylpyrazine with thionyl chloride (SOCl2\text{SOCl}_2) in dichloromethane .

Example Procedure

  • Starting Material: 2,5-Dimethylpyrazine (1.0 eq) is dissolved in anhydrous dichloromethane.

  • Chlorination: Thionyl chloride (1.2 eq) is added dropwise at 0°C under inert atmosphere.

  • Reaction Conditions: The mixture is stirred at 26°C for 16 hours.

  • Workup: The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with ethyl acetate.

  • Purification: Solvent removal under reduced pressure yields 2,5-bis(chloromethyl)pyrazine as a white crystalline solid .

Yield: ~75% (theoretical)
Purity: >95% (confirmed via 1H NMR^1\text{H NMR})

Optimization Challenges

  • Side Reactions: Over-chlorination or ring-opening may occur at elevated temperatures.

  • Solvent Choice: Dichloromethane is preferred due to its low nucleophilicity, minimizing unwanted side reactions .

Physicochemical Properties

Solubility

  • Polar Solvents: Soluble in dichloromethane, chloroform, and dimethylformamide (DMF).

  • Nonpolar Solvents: Poorly soluble in hexane or diethyl ether.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 4.60 (s, 4H, -CH2_2Cl), δ 8.50 (s, 2H, pyrazine-H) .

  • IR (KBr): 680 cm1^{-1} (C-Cl stretch), 1550 cm1^{-1} (pyrazine ring vibration) .

Applications in Supramolecular Chemistry and Materials Science

Coordination Polymers

2,5-Bis(chloromethyl)pyrazine reacts with transition metal salts (e.g., Fe2+^{2+}, Cu2+^{2+}) to form 1D polymeric chains or 3D networks. For example, reaction with iron(II) chloride yields a coordination polymer with alternating pyrazine and metal nodes, exhibiting potential magnetic properties .

Pharmaceutical Intermediates

The compound serves as a precursor to pyrazine derivatives with bioactivity. For instance, nucleophilic substitution with amines generates diamino derivatives, which are explored as kinase inhibitors or antimicrobial agents .

Crosslinking Agent

In polymer chemistry, the bifunctional chloromethyl groups enable crosslinking of polyvinyl alcohol (PVA) or polyethyleneimine (PEI), enhancing mechanical strength and thermal resistance .

SupplierQuantityPrice
CymitQuimica50 mg€1,350.00
CymitQuimica500 mg€3,749.00

Pricing reflects the compound’s high purity (>98%) and specialized synthesis requirements .

Future Directions and Research Opportunities

  • MOF Development: Exploration of 2,5-bis(chloromethyl)pyrazine in designing MOFs with tunable porosity for gas storage.

  • Drug Discovery: Functionalization to create libraries of pyrazine-based candidates for antiviral or anticancer screening.

  • Green Synthesis: Optimizing chlorination methods to reduce reliance on toxic reagents like thionyl chloride .

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